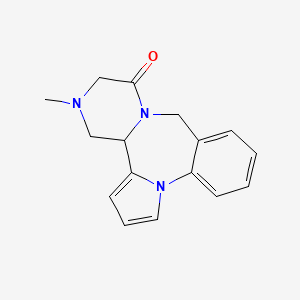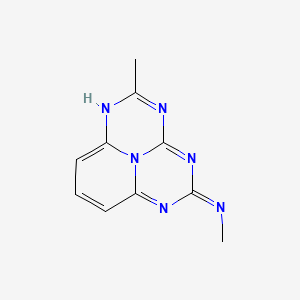
N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and a pentaazaphenalen core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentaazaphenalen core, followed by the introduction of methyl groups and the amine functionality. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds or other nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)amine
- N,N-Dimethyl-N’-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine
Uniqueness
N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine is unique due to its specific structural features, including the presence of multiple nitrogen atoms and the pentaazaphenalen core. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82501-08-4 |
|---|---|
Formule moléculaire |
C10H10N6 |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
N,7-dimethyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-imine |
InChI |
InChI=1S/C10H10N6/c1-6-12-7-4-3-5-8-14-9(11-2)15-10(13-6)16(7)8/h3-5H,1-2H3,(H,11,12,13,14,15) |
Clé InChI |
NYISXPWKXKIXMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=NC)N=C3N2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



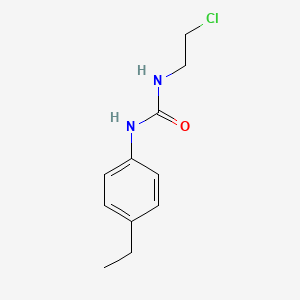

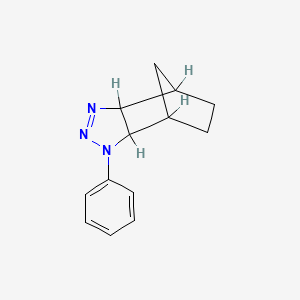
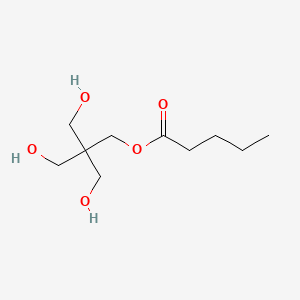
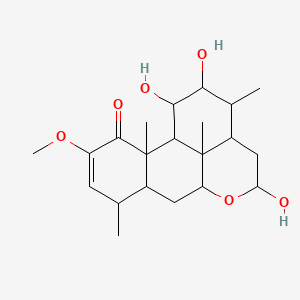
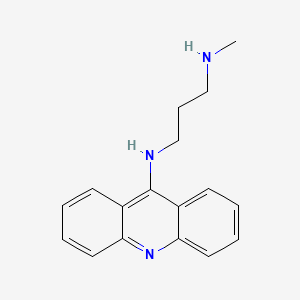

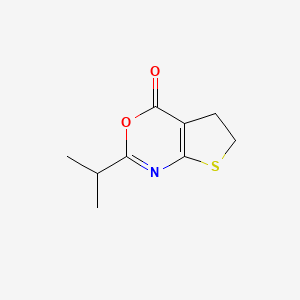
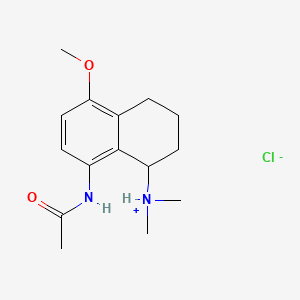
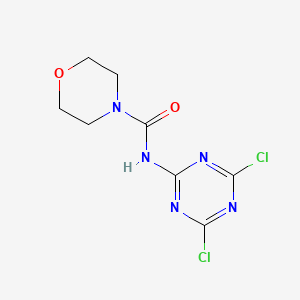
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
